molecular formula C23H19ClN4O B5609482 N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide

N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide

Cat. No. B5609482
M. Wt: 402.9 g/mol
InChI Key: VLICUGZVUKTNHJ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide involves multiple steps, starting from basic raw materials like o-phenylenediamine and naphthene-based acids. Through a series of reactions, including condensation and cyclization, the desired hydrazide derivatives are obtained. These synthesis processes are characterized by their complexity and the need for precise conditions to achieve the desired product (Salahuddin et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound is defined by its planarity and the dihedral angles between its constituent rings. For similar compounds, the acetohydrazide group tends to be approximately planar, indicating a certain rigidity in the molecule's structure which could influence its reactivity and interactions with other molecules (E. İnkaya et al., 2011).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its structural features, such as the presence of the pyrazole ring and the acetohydrazide group. These functionalities can participate in various chemical reactions, contributing to the compound's versatile chemical properties. However, specific details on the chemical reactions involving this compound are limited and would require further investigation.

Physical Properties Analysis

While specific data on the physical properties of this compound are not readily available, similar compounds exhibit interesting physical properties such as crystal packing stabilized by hydrogen bonding and other non-covalent interactions, which can influence their solubility, melting points, and other physical characteristics (C. Ojala et al., 1998).

Scientific Research Applications

Anti-Inflammatory and Antinociceptive Properties

N-Phenylpyrazolyl-N-Glycinyl-Hydrazone derivatives, including those similar to the specified compound, have been explored for their anti-inflammatory and antinociceptive properties. These compounds have been found to inhibit tumor necrosis factor α (TNF-α) production and exhibit potential as p38 mitogen-activated protein kinase (MAPK) inhibitors. Some derivatives have shown promising results in vivo for anti-hyperalgesic profiles in animal models, comparable to standard drugs like SB-203580 (Lacerda et al., 2012).

Anticancer Activity

Compounds structurally related to N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide have been synthesized and evaluated for their anticancer activities. For instance, derivatives of 1,3,4-oxadiazoles and benzimidazole linked with a naphthyl group have shown activity against various cancer cell lines, including breast cancer (Salahuddin et al., 2014).

Anticonvulsant Activity

Some hydrazides, structurally related to the specified compound, have been synthesized and tested for their anticonvulsant activity. These compounds have demonstrated protection from seizures in animal models, with some showing lesser central nervous system depression and neurotoxicity compared to conventional drugs like phenytoin (Kaushik et al., 2010).

Antimicrobial Activity

Derivatives of the compound have been synthesized and assessed for their antimicrobial activities. These include novel Indol compounds containing 2-azitidinones and 1,3,4 Oxadiazoles, which have shown significant antibacterial properties (Sreeramulu & Ashokgajapathiraju, 2014).

Safety and Hazards

The compound is classified as an irritant. It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c1-16-21(23(24)28(27-16)19-11-3-2-4-12-19)15-25-26-22(29)14-18-10-7-9-17-8-5-6-13-20(17)18/h2-13,15H,14H2,1H3,(H,26,29)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLICUGZVUKTNHJ-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CC2=CC=CC3=CC=CC=C32)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.